



# Application of Mass Spectrometry to Identify ACE2 Substrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | ACE2 protein |           |
| Cat. No.:            | B1178254     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Angiotensin-converting enzyme 2 (ACE2) is a type I transmembrane metallocarboxypeptidase that plays a critical role in human physiology. It is a key component of the Renin-Angiotensin System (RAS), where it counteracts the activity of angiotensin-converting enzyme (ACE) by cleaving angiotensin II to produce angiotensin-(1-7), a peptide with vasodilatory and anti-inflammatory effects.[1][2] Beyond its established role in the RAS, ACE2 is also recognized as the primary cellular receptor for the SARS-CoV and SARS-CoV-2 viruses, making it a central focus in COVID-19 research.[3]

The identification of ACE2 substrates is crucial for a comprehensive understanding of its biological functions, its role in disease pathogenesis, and for the development of novel therapeutics. Mass spectrometry-based proteomics has emerged as a powerful and indispensable tool for the unbiased, large-scale discovery and quantification of protease substrates, a field known as "degradomics."[4][5] These techniques enable the precise identification of cleavage sites and the quantification of proteolytic events, providing invaluable insights into the enzymatic activity of proteases like ACE2 in complex biological systems.

This document provides detailed application notes on the use of mass spectrometry for ACE2 substrate identification, protocols for common experimental workflows, and visualizations of key



pathways and processes.

## **Application Notes**

Mass spectrometry offers several powerful approaches for the global and targeted identification of protease substrates. For an ectoenzyme like ACE2, which cleaves extracellular or membrane-associated proteins, these methods are typically applied to cell culture supernatants (secretome) or cell lysates.

#### Key Methodologies:

- N-Terminomics: This is a powerful set of techniques designed to enrich and identify the N-terminal peptides of proteins. When a protein is cleaved by a protease, a new N-terminus (a neo-N-terminus) is generated. N-terminomics methods, such as Terminal Amine Isotopic Labeling of Substrates (TAILS) or Combinatorial Fractional Diagonal Chromatography (COFRADIC), are specifically designed to isolate these neo-N-terminal peptides from the vast excess of internal tryptic peptides generated during sample preparation for mass spectrometry.[6][7] By comparing samples with and without active ACE2, researchers can identify the specific neo-N-terminal peptides generated by ACE2 cleavage, thus revealing its substrates and precise cleavage sites.
- Quantitative Proteomics (Label-based and Label-free):
  - Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This metabolic labeling approach involves growing two cell populations in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine).[8][9] One population can be treated to have active ACE2, while the other serves as a control (e.g., with an ACE2 inhibitor or from ACE2 knockout cells). The samples are then mixed, and the relative abundance of "heavy" and "light" peptides is measured by mass spectrometry. An increase in a specific neo-N-terminal peptide in the "heavy" channel would indicate it is a product of ACE2 cleavage.
  - Isobaric Tagging (TMT, iTRAQ): These chemical labeling methods use tags that are identical in mass but produce different reporter ions upon fragmentation in the mass spectrometer. This allows for the multiplexed quantification of peptides from several samples simultaneously, enabling more complex experimental designs.[5]



 Label-Free Quantification (LFQ): This method relies on comparing the signal intensity or spectral counts of identical peptides across different mass spectrometry runs. While technically simpler as it requires no special labeling, it demands high instrument stability and sophisticated data analysis.

#### Significance in Drug Development:

- Understanding Disease Mechanisms: Identifying the full spectrum of ACE2 substrates can
  reveal its involvement in various physiological and pathological processes beyond the RAS,
  potentially uncovering new links to cardiovascular diseases, kidney disease, and viral
  pathogenesis.
- Target Validation: Confirming that a protein is a substrate of ACE2 can validate it as a downstream effector of ACE2 activity.
- Biomarker Discovery: The cleavage products of ACE2 can serve as potential biomarkers for disease activity or drug response. Mass spectrometry is highly suited for the sensitive and specific detection of these peptide biomarkers in biological fluids.
- Inhibitor/Activator Screening: Mass spectrometry-based assays can be used in highthroughput screening campaigns to identify small molecules or biologics that inhibit or enhance ACE2 activity. These assays directly measure the generation of product from a known substrate.

# Data Presentation: Known and Potential ACE2 Substrates

While the full substrate repertoire of ACE2 is still under investigation, several key substrates and potential candidates have been identified. The following table summarizes these, primarily focusing on those within the Renin-Angiotensin System, which have been extensively studied. A comprehensive, large-scale degradomics study to identify the complete ACE2 "substratome" is a key area for future research.



| Substrate<br>Name         | UniProt ID                      | Cleavage<br>Product(s) | Biological<br>Context                                       | Reference(s) |
|---------------------------|---------------------------------|------------------------|-------------------------------------------------------------|--------------|
| Angiotensin II            | P01019<br>(Angiotensinoge<br>n) | Angiotensin-(1-7)      | Renin- Angiotensin System; Vasodilation, Anti- inflammatory | [1]          |
| Angiotensin I             | P01019<br>(Angiotensinoge<br>n) | Angiotensin-(1-9)      | Renin-<br>Angiotensin<br>System                             | [1]          |
| Apelin-13                 | Q9ULZ1                          | Apelin-12              | Cardiovascular regulation                                   | [1]          |
| Dynorphin A (1-<br>13)    | P01213                          | Dynorphin A (1-<br>12) | Opioid signaling                                            | [1]          |
| Des-Arg(9)-<br>bradykinin | P01042<br>(Kininogen-1)         | Cleaved peptide        | Kinin-Kallikrein<br>System                                  | [2]          |

### **Experimental Protocols**

This section provides a detailed protocol for a representative experiment to identify novel ACE2 substrates using a quantitative N-terminomics (TAILS) approach combined with SILAC.

### **Protocol: SILAC-TAILS for ACE2 Substrate Discovery**

Objective: To identify and quantify proteins cleaved by ACE2 in a cell-based model.

- 1. Cell Culture and SILAC Labeling:
- Select a relevant human cell line that expresses ACE2 (e.g., Calu-3 lung epithelial cells or HEK293 cells overexpressing ACE2).
- Culture one population of cells in "light" SILAC medium (containing normal L-Arginine and L-Lysine).



- Culture a second population of cells in "heavy" SILAC medium (containing <sup>13</sup>C<sub>6</sub>, <sup>15</sup>N<sub>4</sub>-L-Arginine and <sup>13</sup>C<sub>6</sub>, <sup>15</sup>N<sub>2</sub>-L-Lysine) for at least 6 cell doublings to ensure >98% incorporation.
- Confirm complete incorporation by mass spectrometry analysis of a small protein extract.
- 2. Experimental Treatment:
- Treat the "heavy" labeled cells with a potent and specific ACE2 inhibitor (e.g., MLN-4760) to serve as the negative control where ACE2 activity is blocked.
- Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
- Alternatively, for secreted substrates, collect the conditioned media from both "light" and "heavy" cell populations. For membrane-bound substrates, proceed with cell lysates.
- 3. Protein Extraction:
- Wash cells with ice-cold PBS.
- Lyse cells in a buffer compatible with downstream proteomics (e.g., RIPA buffer without primary amine-containing compounds like Tris). Include protease inhibitors, but exclude metalloprotease inhibitors that would inhibit ACE2 if the cleavage is to be performed inlysate.
- Determine protein concentration for both "light" and "heavy" lysates using a BCA assay.
- 4. TAILS Protocol:
- Combine Samples: Mix equal amounts of protein (e.g., 1 mg) from the "light" (ACE2 active) and "heavy" (ACE2 inhibited) samples.
- Block N-termini: Chemically block all primary amines (α-amines at protein N-termini and ε-amines of lysine side chains) using a reagent like formaldehyde through reductive dimethylation. This step ensures that only the internal peptides generated by trypsin digestion will have a free primary amine.
- Protein Digestion: Digest the combined, blocked protein sample into peptides using trypsin.
   Trypsin cleaves C-terminal to Arginine and Lysine, generating new N-termini on all internal



peptides. The original and ACE2-generated N-termini remain blocked.

- Negative Selection: The goal now is to remove the abundant, newly generated internal tryptic
  peptides. This is achieved by using a polymer with aldehyde groups that specifically binds to
  the free N-termini of the internal peptides.
  - Add the amine-reactive polymer (e.g., HPG-ALD) to the peptide mixture.
  - Allow the reaction to proceed to couple the internal peptides to the polymer.
  - Separate the polymer (with the bound internal peptides) from the unbound, original Nterminal and neo-N-terminal peptides by centrifugation or filtration.
- Collection of N-terminal Peptides: The supernatant/filtrate now contains the enriched population of original N-terminal and ACE2-generated neo-N-terminal peptides.
- 5. Mass Spectrometry Analysis:
- LC-MS/MS: Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).
- Use a data-dependent acquisition (DDA) method, where the most intense peptide ions in a full MS scan are selected for fragmentation (MS/MS).
- 6. Data Analysis:
- Database Search: Search the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot) using a search engine like MaxQuant, Sequest, or Mascot.
- Parameter Settings:
  - Enzyme: Semi-tryptic (to allow for identification of non-tryptic neo-N-termini).
  - Variable Modifications: Oxidation (M), N-terminal Acetylation, Dimethylation (N-term and K).
  - Fixed Modifications: Carbamidomethylation (C) (if iodoacetamide was used).
  - SILAC Labels: Specify the "heavy" labels used.
- Substrate Identification:
  - Filter for peptides identified as neo-N-termini.



- Calculate the "light"/"heavy" (L/H) SILAC ratios for these peptides.
- True ACE2-generated neo-N-terminal peptides should show a significantly high L/H ratio, indicating their enrichment in the ACE2-active condition compared to the ACE2-inhibited control.
- Set a threshold for significant fold-change (e.g., L/H ratio > 3) and apply statistical tests to determine significance.
- Cleavage Site Motif Analysis: Align the identified cleavage sites to determine if ACE2 has a
  preferred amino acid sequence motif.

# Visualizations Renin-Angiotensin System (RAS) Pathway





Click to download full resolution via product page

Caption: The classical and ACE2-dependent pathways of the Renin-Angiotensin System.



# **Experimental Workflow for ACE2 Substrate Identification**



Click to download full resolution via product page



Caption: A quantitative proteomics workflow (SILAC-TAILS) for identifying ACE2 substrates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The emerging role of ACE2 in physiology and disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the angiotensin-converting enzyme 2 (ACE2), the main receptor for the SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradome analysis to identify direct protein substrates of small-molecule degraders PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane protease degradomics: proteomic identification and quantification of cell surface protease substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 6. N-Terminomics Strategies for Protease Substrates Profiling PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New mass spectrometric assay for angiotensin-converting enzyme 2 activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a novel angiotensin converting enzyme 2 stimulator with broad implications in SARS-CoV2 and type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Mass Spectrometry to Identify ACE2 Substrates: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178254#application-of-mass-spectrometry-to-identify-ace2-substrates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com